3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester
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Overview
Description
3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester is a complex organic compound with a unique structure that combines a pyridine ring, a sulfonic acid group, an amino group, and a phenyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester typically involves multi-step organic reactions. One common method includes the sulfonation of 2-amino-5-phenylpyridine followed by esterification with phenol. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and substituted pyridine compounds .
Scientific Research Applications
3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the amino group can participate in nucleophilic attacks. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenylpyridine: Lacks the sulfonic acid and ester groups.
3-Pyridinesulfonic acid: Lacks the amino and phenyl ester groups.
Phenyl 2-amino-5-phenylpyridine-3-sulfonate: A closely related compound with similar functional groups.
Uniqueness
The presence of both the sulfonic acid and phenyl ester groups allows for diverse chemical modifications and interactions .
Properties
CAS No. |
646053-54-5 |
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Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
phenyl 2-amino-5-phenylpyridine-3-sulfonate |
InChI |
InChI=1S/C17H14N2O3S/c18-17-16(23(20,21)22-15-9-5-2-6-10-15)11-14(12-19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19) |
InChI Key |
LRGYMFPBJILVCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)S(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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